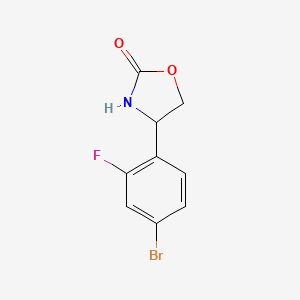

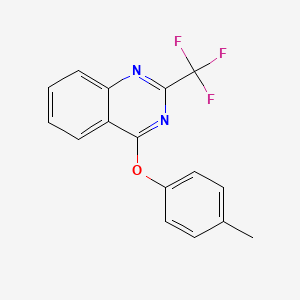

![molecular formula C17H12BrN5O2 B3000681 5-bromo-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)furan-2-carboxamide CAS No. 894053-92-0](/img/structure/B3000681.png)

5-bromo-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)furan-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Triazoles are a class of heterocyclic compounds that contain a five-membered aromatic azole chain with two carbon and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .

Synthesis Analysis

The synthesis of triazole derivatives has been a topic of interest in medicinal chemistry . They are commonly synthesized through the reaction of 5-substituted 4-amino-1,2,4-triazole-3-thiols with appropriate benzaldehydes .Molecular Structure Analysis

Triazole compounds contain a five-membered aromatic azole chain with two carbon and three nitrogen atoms . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .Chemical Reactions Analysis

Triazole compounds are known for their versatile biological activities and are present as a central structural component in a number of drug classes . They have been used in the synthesis of a wide range of compounds with diverse pharmacological activities .Physical And Chemical Properties Analysis

The physical and chemical properties of a specific triazole compound would depend on its exact molecular structure. In general, triazoles are known for their stability and ability to form hydrogen bonds .Applications De Recherche Scientifique

Synthesis and Structural Analysis

- The compound 5-bromo-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)furan-2-carboxamide belongs to a class of compounds that have been extensively studied for their synthesis and structural characteristics. For instance, a related compound, 5-phenyl-[1, 2, 3] triazolo [1, 5-b] [1, 2, 4] triazine-3-carboxamide, was analyzed for its crystal structure, offering insights into the structural properties of these types of compounds (L'abbé et al., 2010).

Antiviral Activity

- Compounds structurally similar to 5-bromo-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)furan-2-carboxamide have been evaluated for their antiviral activities. Studies have shown promising antiviral activity against viruses like avian influenza H5N1, indicating potential applications in antiviral research and therapy (Flefel et al., 2012).

Antiproliferative and Antitumor Activities

- Research on derivatives of [1,2,4]triazolo[4,3-b]pyridazine has revealed significant antiproliferative activity against various cancer cell lines, suggesting potential use in cancer therapy. This points to the broader applicability of compounds like 5-bromo-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)furan-2-carboxamide in oncological research (Ilić et al., 2011).

Enzyme Inhibition

- There has been interest in the potential enzyme inhibitory properties of compounds similar to 5-bromo-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)furan-2-carboxamide. For example, studies on related compounds have shown inhibition of enzymes like 15-lipoxygenase, which could be relevant in the treatment of inflammatory and other diseases (Asghari et al., 2016).

Antimicrobial Activity

- Some derivatives of [1,2,4]triazolo[4,3-b]pyridazine have been tested for antimicrobial activities. This suggests that 5-bromo-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)furan-2-carboxamide and its derivatives could be relevant in the development of new antimicrobial agents (Abunada et al., 2008).

Hepatitis A Virus (HAV) Inhibition

- Studies on similar compounds have shown effectiveness against Hepatitis-A virus, indicating potential therapeutic applications for hepatitis treatment (Shamroukh & Ali, 2008).

Anti-Diabetic Potential

- Research on triazolo-pyridazine-6-yl-substituted compounds has explored their potential as anti-diabetic drugs, suggesting that similar compounds could be effective in diabetes treatment (Bindu et al., 2019).

Mécanisme D'action

Target of Action

The compound, 5-bromo-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)furan-2-carboxamide, is a heterocyclic compound that contains a triazole ring . Triazole compounds are known to bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities . .

Mode of Action

It is known that triazole compounds can make specific interactions with different target receptors due to their ability of hydrogen bond accepting and donating characteristics . This allows them to interact with their targets and induce changes.

Biochemical Pathways

Triazole compounds are known to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents . These activities suggest that the compound may affect multiple biochemical pathways.

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for biologically important 1,2,4-triazolo [3,4- b ] [1,3,4]thiadiazines , which could provide insights into the potential pharmacokinetic properties of this compound.

Result of Action

Given the diverse pharmacological activities of triazole compounds , it can be inferred that the compound may have a range of effects at the molecular and cellular levels.

Orientations Futures

Propriétés

IUPAC Name |

5-bromo-N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12BrN5O2/c1-10-20-21-16-8-5-13(22-23(10)16)11-3-2-4-12(9-11)19-17(24)14-6-7-15(18)25-14/h2-9H,1H3,(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOFHRVBKCLYSGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1N=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=CC=C(O4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12BrN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

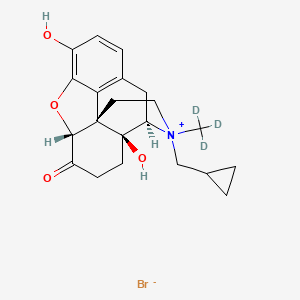

![1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-N-(2,4-dichlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxamide](/img/structure/B3000601.png)

![1-(2,5-dimethylphenyl)-4-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B3000604.png)

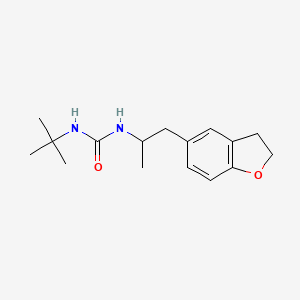

![N-(sec-butyl)-4-(3-methylbutyl)-2-{2-[(4-methylphenyl)amino]-2-oxoethyl}-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B3000607.png)

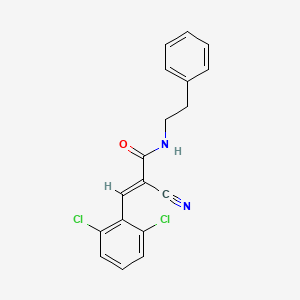

![N-[(2,4-Dichlorophenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B3000608.png)

![N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B3000611.png)

![3-(2-bromophenyl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}propanamide](/img/structure/B3000616.png)